Heptanoic acid, 3-amino-5-methyl-, (3S,5R)-
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Overview
Description
Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- is a chiral amino acid derivative with the molecular formula C8H17NO2. This compound is characterized by the presence of an amino group at the third carbon and a methyl group at the fifth carbon of the heptanoic acid backbone, with specific stereochemistry at the 3S and 5R positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 5-methylheptanoic acid.
Chiral Resolution: The stereochemistry at the 3S and 5R positions is established through chiral resolution techniques, such as using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- may involve:
Large-Scale Amination: Utilizing high-pressure reactors and continuous flow systems to introduce the amino group efficiently.
Chiral Catalysis: Employing chiral catalysts to ensure the desired stereochemistry is achieved on a large scale.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3-amino-5-methyl-, (3S,5R)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced
Properties
CAS No. |
610300-19-1 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(2)4-7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
GUEQOLSQPOTTME-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@@H](C)C[C@@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)CC(CC(=O)O)N |
Origin of Product |
United States |
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